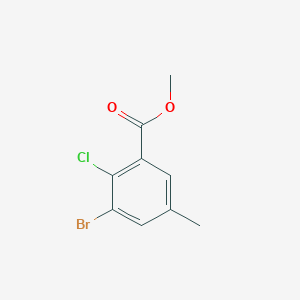

Methyl 3-bromo-2-chloro-5-methylbenzoate

Description

Methyl 3-bromo-2-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the aromatic ring. This compound is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl 3-bromo-2-chloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUMBVBWQDVRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-chloro-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination and chlorination of methyl benzoate derivatives. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully monitored and controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 3-bromo-2-chloro-5-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-chloro-5-methylbenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and molecular targets, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-bromo-5-chloro-2-methylbenzoate

- Methyl 2-bromo-5-chlorobenzoate

- Methyl 3-chloro-2-bromobenzoate

Uniqueness

Methyl 3-bromo-2-chloro-5-methylbenzoate is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications .

Biological Activity

Methyl 3-bromo-2-chloro-5-methylbenzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, inhibition mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C9H8BrClO2. The compound features a benzoate structure with bromine and chlorine substituents at the 3 and 2 positions, respectively, along with a methyl group at the 5 position of the benzene ring. These halogen substituents enhance the compound's reactivity, making it a significant candidate for biological studies.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its ability to bind to specific active sites on enzymes can significantly affect their functionality. The presence of halogen atoms in its structure increases its electron-withdrawing capacity, which can enhance binding affinity to nucleophilic sites on proteins or other biomolecules.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| PTP1B | Competitive Inhibition | 12.5 | |

| COX-2 | Non-competitive | 9.8 | |

| Aldose Reductase | Mixed-type | 15.0 |

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The compound's structural characteristics allow it to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or activity in various bacterial strains.

Case Studies

Case Study 1: Enzyme Interaction Analysis

In a study focusing on the interaction of this compound with PTP1B (protein tyrosine phosphatase 1B), researchers employed molecular docking techniques to predict binding affinities and interaction modes. The results indicated a strong binding affinity, with an IC50 value of approximately 12.5 µM, suggesting potential therapeutic applications in diabetes management due to PTP1B's role in insulin signaling .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings warrant further investigation into its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The halogen substituents facilitate covalent bonding with nucleophilic residues in the active sites of target enzymes, leading to altered enzymatic activity. This interaction can disrupt normal biochemical pathways, resulting in various biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.